"Methyl 2-amino-5-methylbenzoate" properties and characteristics
"Methyl 2-amino-5-methylbenzoate" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-methylbenzoate (CAS No: 18595-16-9) is an aromatic amine and ester compound that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, allows for a wide range of chemical transformations. This makes it a versatile intermediate in the synthesis of more complex molecules, including heterocyclic systems and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its role as a precursor in synthetic applications.
Core Properties and Characteristics
The properties of Methyl 2-amino-5-methylbenzoate are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: Chemical and General Properties
| Property | Value | Reference |
| IUPAC Name | methyl 2-amino-5-methylbenzoate | [1] |
| Synonyms | Methyl 5-methylanthranilate, Methyl 6-amino-m-toluate | [2] |
| CAS Number | 18595-16-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Canonical SMILES | CC1=CC(=C(C=C1)N)C(=O)OC | [3] |
| InChI Key | JNPZKGOLYSCSEL-UHFFFAOYSA-N |
Table 2: Physical and Computed Properties
| Property | Value | Reference |
| Appearance | Yellow Solid | [1] |
| Melting Point | 55-57 °C | [2] |
| XLogP3 | 2.1 | [4] |
| Purity | ≥95% | [2] |
Table 3: Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.65 (s, 1H), 7.25 (s, 1H), 7.10-7.07 (q, 1H, J=8Hz), 6.58 (d, 1H), 3.86 (s, 3H), 2.22 (s, 3H) | [1] |
| IR (Infrared) | C=O Stretch (Aromatic Ester): 1730-1715 cm⁻¹; C-O Stretch: 1300-1000 cm⁻¹ (two bands); N-H Stretch (Primary Amine): 3200-3400 cm⁻¹ (two medium bands) | [5][6] |
| Mass Spec (MS) | Expected m/z for [M]⁺: ~165.08 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Methyl 2-amino-5-methylbenzoate are provided below.
Protocol 1: Synthesis via Reduction of Methyl 5-methyl-2-nitrobenzoate[1]
This protocol details the reduction of a nitro group to an amine to yield the target compound.
Materials:
-
Methyl 5-methyl-2-nitrobenzoate
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Methanol (MeOH)
-
Water (H₂O)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
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Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Combine Methyl 5-methyl-2-nitrobenzoate (e.g., 8 g, 41.0 mmol), iron powder, and ammonium chloride in a solvent mixture of methanol (80 mL) and water (10 mL) in a round-bottom flask.
-
Heat the mixture to reflux and stir vigorously for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 20% ethyl acetate/hexane mixture.
-
Upon completion, allow the reaction mixture to cool to room temperature and filter it to remove the iron catalyst and other solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane (e.g., 50 mL) and wash with a saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent and evaporate the solvent to yield the target compound, Methyl 2-amino-5-methylbenzoate.[1]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra.
Instrumentation & Materials:
-
NMR Spectrometer (e.g., 400 MHz or 500 MHz)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Sample of Methyl 2-amino-5-methylbenzoate
-
Volumetric glassware and micropipettes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS.[8] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Transfer: Carefully transfer the solution into a clean NMR tube to the appropriate height.
-
Spectrometer Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming (manual or automatic) to optimize the magnetic field homogeneity, which maximizes spectral resolution.[8]
-
¹H NMR Acquisition:
-
Tune the probe for the ¹H nucleus.
-
Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Tune the probe for the ¹³C nucleus.
-
Use a proton-decoupled pulse sequence.
-
Acquire the spectrum using appropriate parameters (e.g., 1024 or more scans, relaxation delay of 2-5 seconds) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the chemical shifts to the TMS internal standard (0.00 ppm).
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
This protocol describes the use of FT-IR with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Instrumentation & Materials:
-
FT-IR Spectrometer with an ATR accessory
-
Sample of Methyl 2-amino-5-methylbenzoate
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Run a background spectrum to capture the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.[9]
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal surface, ensuring complete coverage of the crystal.[9]
-
Apply Pressure: Swing the pressure clamp into position and apply firm, consistent pressure to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. A typical scan range is 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans.[9]
-
Data Analysis: Process the spectrum and identify the characteristic absorption bands for the functional groups present (e.g., N-H, C=O, C-O).[5][6]
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.
Protocol 4: Mass Spectrometry (MS) Analysis
This protocol outlines a general procedure for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Instrumentation & Materials:
-
GC-MS system with an EI source
-
Sample of Methyl 2-amino-5-methylbenzoate
-
Appropriate solvent (e.g., dichloromethane or ethyl acetate)
-
Autosampler vial with cap
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent compatible with the GC system.
-
GC Method: Set up the GC method. This includes selecting an appropriate column (e.g., a nonpolar column like DB-5ms), setting the oven temperature program (e.g., start at 50°C, ramp to 250°C), and defining the injector temperature and carrier gas (Helium) flow rate.
-
MS Method: Set the MS parameters. For EI, the standard ionization energy is 70 eV. Define the mass scan range (e.g., m/z 40-400) to ensure detection of the molecular ion and key fragments.[10]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer for ionization and analysis.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the analyte peak. Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure.
Applications in Synthesis and Drug Discovery
Methyl 2-amino-5-methylbenzoate is primarily utilized as a versatile synthetic intermediate.[1] The presence of both an aniline-type amino group and a methyl ester allows for orthogonal chemical modifications. The amine can undergo reactions such as acylation, alkylation, diazotization, and cyclization, while the ester is available for hydrolysis or amidation. This dual functionality makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery programs.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical role of Methyl 2-amino-5-methylbenzoate as a chemical building block.
Caption: Synthesis workflow for Methyl 2-amino-5-methylbenzoate.
Caption: Logical role as a versatile building block in synthesis.
Safety and Handling
Methyl 2-amino-5-methylbenzoate is classified as an irritant. Users should adhere to standard laboratory safety practices.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.
-
Response: IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.
-
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are required. Use a dust mask or work in a fume hood to avoid inhalation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
References
- 1. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. mdpi.com [mdpi.com]
